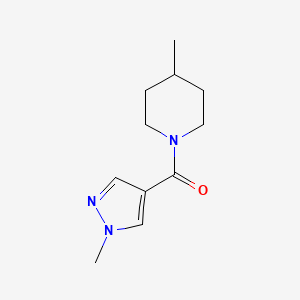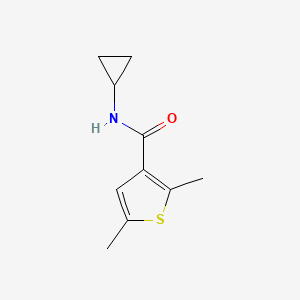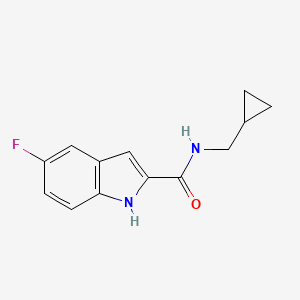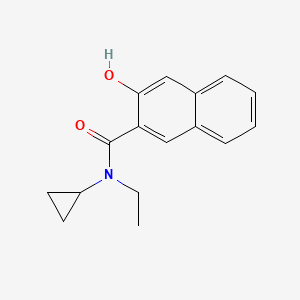
N-cyclopropyl-N-ethylpyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-N-ethylpyridine-3-carboxamide, also known as CX-5461, is a small molecule inhibitor that is currently being researched as a potential anticancer drug. It was first discovered in 2005 by scientists at the University of Queensland in Australia and has since been studied extensively for its ability to target cancer cells.
作用機序
N-cyclopropyl-N-ethylpyridine-3-carboxamide works by binding to a specific site on RNA polymerase I, which prevents it from carrying out its normal function of synthesizing ribosomal RNA. This leads to a decrease in the production of ribosomes, which are essential for protein synthesis and cell growth. Cancer cells, which require high levels of ribosomal RNA, are particularly vulnerable to this inhibition and undergo cell death.
Biochemical and Physiological Effects:
Studies have shown that N-cyclopropyl-N-ethylpyridine-3-carboxamide has potent anticancer activity in a variety of cancer cell lines and animal models. The drug has been shown to induce cell death in cancer cells that have mutations in the p53 tumor suppressor gene, which is commonly found in many types of cancer. N-cyclopropyl-N-ethylpyridine-3-carboxamide has also been shown to have a low toxicity profile in normal cells, which suggests that it may have fewer side effects than traditional chemotherapy drugs.
実験室実験の利点と制限
One advantage of using N-cyclopropyl-N-ethylpyridine-3-carboxamide in lab experiments is its specificity for cancer cells with p53 mutations. This allows researchers to selectively target cancer cells while sparing normal cells, which can reduce the toxicity of the drug. However, one limitation of using N-cyclopropyl-N-ethylpyridine-3-carboxamide is its complex synthesis method, which requires expertise in organic chemistry. This can make it difficult to produce large quantities of the drug for use in experiments.
将来の方向性
There are several future directions for research on N-cyclopropyl-N-ethylpyridine-3-carboxamide. One area of interest is the development of combination therapies that can enhance the anticancer activity of N-cyclopropyl-N-ethylpyridine-3-carboxamide. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to the drug. Additionally, there is ongoing research on the safety and efficacy of N-cyclopropyl-N-ethylpyridine-3-carboxamide in clinical trials, which will help to determine its potential as a cancer treatment.
合成法
The synthesis of N-cyclopropyl-N-ethylpyridine-3-carboxamide involves several steps, starting with the reaction of 3-cyanopyridine with cyclopropylmethylamine to form a key intermediate. This intermediate is then reacted with ethyl chloroformate to form the final product, N-cyclopropyl-N-ethylpyridine-3-carboxamide. The synthesis of N-cyclopropyl-N-ethylpyridine-3-carboxamide is a complex process that requires expertise in organic chemistry.
科学的研究の応用
N-cyclopropyl-N-ethylpyridine-3-carboxamide is being studied for its potential as an anticancer drug, specifically for its ability to target cancer cells that have mutations in the p53 tumor suppressor gene. The drug works by inhibiting RNA polymerase I, which is responsible for the synthesis of ribosomal RNA. Cancer cells require high levels of ribosomal RNA to support their rapid growth and division, and N-cyclopropyl-N-ethylpyridine-3-carboxamide has been shown to selectively target these cells while sparing normal cells.
特性
IUPAC Name |
N-cyclopropyl-N-ethylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-2-13(10-5-6-10)11(14)9-4-3-7-12-8-9/h3-4,7-8,10H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTNADVOJCJMKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CC1)C(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-N-ethylpyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


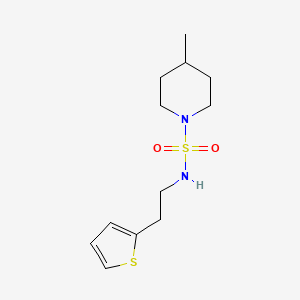




![3,6-Dimethyl-1-pyridin-2-yl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine](/img/structure/B7501871.png)
